molecular formula C6H2BrF3N4 B8090283 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B8090283
M. Wt: 267.01 g/mol
InChI Key: ILGCWBNSFAWGSG-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a triazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Bromates, hypobromites, and other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine: Similar in structure but lacks the triazolo[1,5-a]pyrazine core.

  • 6-Bromo-2-(trifluoromethyl)quinoline: Another compound with a similar trifluoromethyl group but a different heterocyclic core.

Uniqueness: 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its unique combination of bromine and trifluoromethyl groups on the triazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N4/c7-3-2-14-4(1-11-3)12-5(13-14)6(8,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCWBNSFAWGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC(=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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